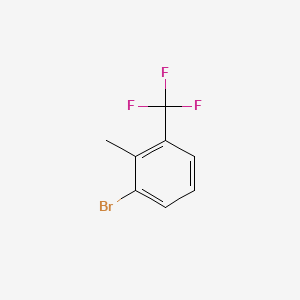
1-Bromo-2-methyl-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methyl-3-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in organic synthesis, particularly as precursors for the synthesis of more complex molecules or as intermediates in various chemical reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the synthesis of a natural product closely related to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene was accomplished starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another synthesis approach reported the preparation of a sterically hindered aryl bromide, indicating the versatility of synthetic methods for such compounds . Additionally, the synthesis and characterization of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, were discussed, highlighting the use of NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism, as indicated by NMR spectroscopy . Conformational studies on crowded benzene derivatives have shown unique properties and conformations due to steric effects . X-ray crystallography has been used to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For example, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can undergo further reactions . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has also been demonstrated, with the formation of various organometallic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers and their interconversion upon heating affects the NMR spectral properties . The steric hindrance introduced by substituents such as trimethylsilyl groups can lead to unique conformations and properties . The crystal structures of these compounds provide insights into their solid-state properties, including intermolecular interactions and packing .
Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Direct Arylations of Heteroarenes
- Application Summary: 1-Bromo-2-methyl-3-(trifluoromethyl)benzene is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reaction involves the use of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes and only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
- Results: High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
3. Preparation of Tetrakis
- Application Summary: 1,3-Bis (trifluoromethyl)-5-bromobenzene is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKTZQGAWXNTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379624 |
Source


|
| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |
CAS RN |
69902-83-6 |
Source


|
| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)
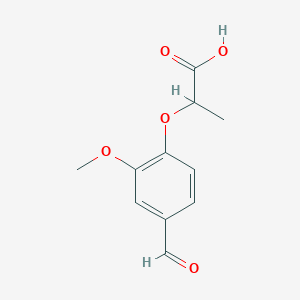


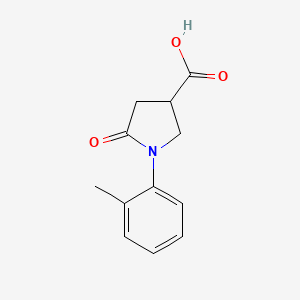
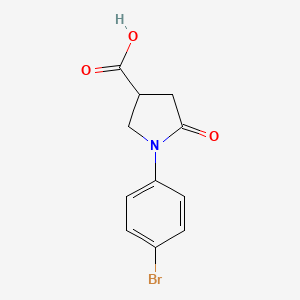
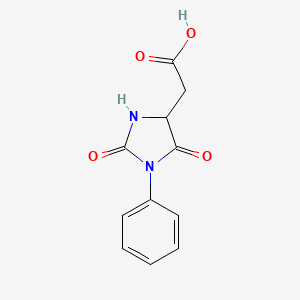

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

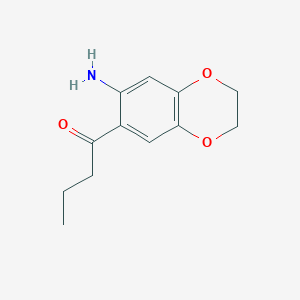
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
